Ciadox

Description

Properties

CAS No. |

65884-46-0 |

|---|---|

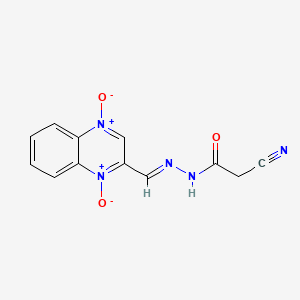

Molecular Formula |

C12H9N5O3 |

Molecular Weight |

271.23 g/mol |

IUPAC Name |

2-cyano-N-[(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]acetamide |

InChI |

InChI=1S/C12H9N5O3/c13-6-5-12(18)15-14-7-9-8-16(19)10-3-1-2-4-11(10)17(9)20/h1-4,7-8H,5H2,(H,15,18) |

InChI Key |

MBCZYLSVSCJJJQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])C=NNC(=O)CC#N)[O-] |

Isomeric SMILES |

C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])/C=N\NC(=O)CC#N)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])C=NNC(=O)CC#N)[O-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ciadox, Cyadox |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action of Ciadox?

An In-depth Technical Guide on the Core Mechanism of Action of Ciadox

Introduction

This compound is a synthetic antimicrobial agent belonging to the quinoxaline-1,4-dioxide class of compounds.[1] It is utilized in veterinary medicine as a feed additive to act as a growth promotant and for the control and treatment of bacterial infections in livestock such as pigs and poultry.[1] Structurally, it is 2-formylquinoxaline-1,4-dioxide cyanoacetylhydrazone.[2] Like other members of its class, this compound exhibits a broad spectrum of antibacterial activity, which is notably more potent under anaerobic conditions. This guide elucidates the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action: Reductive Activation and DNA Damage

The primary mechanism of action for this compound and other quinoxaline-1,4-dioxides involves the induction of DNA damage in target bacterial cells.[3] A critical feature of this mechanism is its potentiation under hypoxic or anaerobic conditions, which are prevalent in the gastrointestinal tract where many targeted pathogens reside.[4][5][6]

The proposed mechanism involves a process of bio-reduction. The two N-oxide moieties on the quinoxaline (B1680401) ring are believed to be reduced by bacterial nitroreductases. This reductive activation, which is significantly enhanced in the low-oxygen environment of anaerobic bacteria or facultative anaerobes, generates highly reactive intermediate species.[7] These intermediates, potentially including free radicals and other reactive oxygen species (ROS), are cytotoxic and genotoxic.[8][9] They interact directly with bacterial DNA, causing lesions, strand breaks, and other forms of damage.[10][11][12] This damage disrupts critical cellular processes such as DNA replication and repair, ultimately leading to bacterial cell death. The selective toxicity of this compound is therefore linked to the metabolic capabilities of susceptible bacteria under anaerobic conditions.

Data Presentation: Antimicrobial Susceptibility

The enhanced efficacy of this compound under anaerobic conditions is demonstrated by a significant decrease in its Minimum Inhibitory Concentration (MIC) against various pathogens. The following tables summarize the in vitro activity of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogens from Pigs

| Pathogen | Condition | MIC (μg/mL) | Reference |

| Clostridium perfringens | Anaerobic | 0.25 - 1 | [5][6] |

| Pasteurella multocida | Aerobic | 1 | [5] |

| Pasteurella multocida | Anaerobic | 0.25 | [5][6] |

| Escherichia coli | Aerobic | 1 - 4 | [6] |

| Escherichia coli | Anaerobic | 0.25 | [5][6] |

| Salmonella choleraesuis | Aerobic | 4 | [6] |

| Salmonella choleraesuis | Anaerobic | 1 | [6] |

| Enterococcus spp. | Anaerobic | 8 - 32 | [5][6] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Pathogens from Poultry and Fish

| Pathogen | Source | Condition | MIC (μg/mL) | Reference |

| Campylobacter jejuni | Poultry | Microaerophilic | 1 | [5][6] |

| Pasteurella multocida | Poultry | Aerobic | 1 | [5] |

| Salmonella pullorum | Poultry | Anaerobic | 4 - 16 fold enhancement | [4] |

| Escherichia coli | Fish | Anaerobic | 1 | [5][6] |

| Streptococcus spp. | Fish | Anaerobic | 8 | [5][6] |

| Aeromonas spp. | Fish | Anaerobic | 0.5 - 2 | [6] |

| Flavobacterium columnare | Fish | Aerobic | 8 (Inhibitory only) | [5][6] |

Experimental Protocols

The quantitative data presented above were primarily generated using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism after overnight incubation.

Methodology:

-

Media Preparation: Mueller-Hinton Broth (MHB) is prepared and sterilized according to the manufacturer's instructions. For anaerobic bacteria, the media is supplemented and pre-reduced in an anaerobic environment.

-

Antimicrobial Agent Dilution: A stock solution of this compound is prepared. A two-fold serial dilution of this compound is performed in a 96-well microtiter plate using the prepared broth to achieve a range of final concentrations.

-

Inoculum Preparation: Bacterial strains are cultured on appropriate agar (B569324) plates. Colonies are selected and suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: The prepared microtiter plates containing the serially diluted this compound are inoculated with the standardized bacterial suspension.

-

Aerobic/Facultative Anaerobic Testing: Plates are incubated at 35-37°C for 16-20 hours in an ambient air incubator.

-

Anaerobic Testing: Plates are incubated at 35-37°C for 48 hours in an anaerobic chamber (e.g., with a gas mixture of 80% N₂, 10% CO₂, 10% H₂).

-

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. A growth control well (no drug) and a sterility control well (no bacteria) are included for validation.

Conclusion

The mechanism of action of this compound is characteristic of quinoxaline-1,4-dioxide compounds, centering on the induction of DNA damage within bacterial cells. Its efficacy is markedly increased under anaerobic conditions due to a process of reductive activation by bacterial enzymes. This generates reactive intermediates and potentially ROS, which are the ultimate effectors of DNA damage, leading to the disruption of essential cellular functions and subsequent cell death. This targeted activity in low-oxygen environments makes this compound a suitable agent for treating enteric infections in veterinary medicine.

References

- 1. Cyadox [drugfuture.com]

- 2. Cyadox | C12H9N5O3 | CID 135565684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. The Spectrum of Antimicrobial Activity of Cyadox against Pathogens Collected from Pigs, Chicken, and Fish in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Spectrum of Antimicrobial Activity of Cyadox against Pathogens Collected from Pigs, Chicken, and Fish in China | MDPI [mdpi.com]

- 7. The Oxidative Paradox in Low Oxygen Stress in Plants | MDPI [mdpi.com]

- 8. Reactive oxygen species - Wikipedia [en.wikipedia.org]

- 9. Chemical toxicity and reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Drug-induced DNA damage and tumor chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Can cytotoxic activity of anthracyclines be related to DNA damage? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

Antibacterial spectrum of Ciadox against gram-positive bacteria

An In-depth Technical Guide on the Antibacterial Spectrum of Ciadox Against Gram-Positive Bacteria

Introduction

This compound is a synthetic quinoxaline-1,4-dioxide compound utilized in veterinary medicine as an antibacterial agent and growth promoter.[1] Its broad-spectrum activity encompasses a variety of pathogenic bacteria. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, with a specific focus on its efficacy against gram-positive bacteria. The document details quantitative susceptibility data, experimental protocols for its determination, and visual representations of experimental workflows.

Data Presentation: Antibacterial Susceptibility of Gram-Positive Bacteria to this compound

The in vitro antibacterial activity of this compound against various gram-positive bacteria is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3]

| Gram-Positive Bacteria | MIC Range (µg/mL) | Susceptibility Category |

| Clostridium perfringens | 0.25 - 16 | Susceptible[4][5][6] |

| Streptococcus spp. | 1 - 32 | Susceptible to Intermediate[1][4][6] |

| Streptococcus agalactiae | 0.25 - 8 | Susceptible[4] |

| Enterococcus spp. (E. faecalis, E. faecium) | 8 - >32 | Intermediate to Resistant[1][4][6] |

| Erysipelothrix rhusiopathiae | 0.25 - 8 | Susceptible[4] |

| Staphylococcus aureus | Intermediate | Intermediate[6] |

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The following protocol for the broth microdilution method is a standard procedure for determining the MIC of an antibacterial agent like this compound. This methodology adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[2]

1. Inoculum Preparation:

-

From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the target gram-positive bacterium.

-

Suspend the colonies in a sterile saline or broth solution.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[2]

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[2]

2. Preparation of Antimicrobial Dilutions:

-

Prepare a series of two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB).[2]

-

The concentration range should be selected to encompass the expected MIC value of the test organism.

3. Inoculation and Incubation:

-

Dispense equal volumes of the bacterial suspension and the this compound dilutions into the wells of a 96-well microtiter plate.[2]

-

Include a positive control well (containing bacteria and broth without this compound) and a negative control well (containing only broth) to ensure the validity of the experiment.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours under ambient air conditions.[2]

4. Interpretation of Results:

-

Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the organism.[2][7]

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Proposed Mechanism of Action for Quinoxaline-1,4-dioxides

While the specific signaling pathways for this compound are not extensively detailed in the provided search results, the mode of action for the broader class of quinoxaline-1,4-dioxides is understood to involve the disruption of bacterial DNA.

Caption: Proposed mechanism of this compound leading to bacterial cell death.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. idexx.com [idexx.com]

- 4. The Spectrum of Antimicrobial Activity of Cyadox against Pathogens Collected from Pigs, Chicken, and Fish in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial activity of cyadox against Clostridium perfringens in broilers and a dosage regimen design based on pharmacokinetic-pharmacodynamic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Susceptibility of Pathogenic Bacteria to Ciadox

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of Ciadox, a quinoxaline-1,4-dioxide derivative. This compound has demonstrated a broad spectrum of activity against a variety of pathogenic bacteria relevant to veterinary medicine. This document summarizes key quantitative susceptibility data, details standardized experimental protocols for susceptibility testing, and illustrates the proposed mechanism of action and experimental workflows.

Quantitative Susceptibility Data

The in vitro efficacy of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death, is also a critical parameter.

The following tables summarize the MIC and MBC values of this compound against a range of pathogenic bacteria isolated from pigs, poultry, and fish. The data reveals that this compound is highly effective against several key pathogens, with its activity often enhanced under anaerobic conditions.[1][2][3]

Table 1: In Vitro Antimicrobial Activity of this compound Against Pathogens from Pigs

| Bacterial Species | Condition | MIC (μg/mL) | MBC (μg/mL) |

| Clostridium perfringens | Anaerobic | 0.25 - 1 | 0.5 - 1 |

| Pasteurella multocida | Aerobic | 1 | - |

| Pasteurella multocida | Anaerobic | 0.25 - 8 | 1 - 64 |

| Salmonella choleraesuis | Aerobic | - | - |

| Salmonella choleraesuis | Anaerobic | 0.25 - 8 | 1 - 64 |

| Erysipelothrix | Aerobic | - | - |

| Erysipelothrix | Anaerobic | 0.25 - 8 | 1 - 64 |

| Streptococcus spp. | Aerobic | 8 | - |

| Streptococcus spp. | Anaerobic | 8 - 32 | 16 - 128 |

| Enterococcus spp. | Anaerobic | 8 - 32 | 16 - 128 |

Data sourced from studies on pathogens collected in China.[1][2][3]

Table 2: In Vitro Antimicrobial Activity of this compound Against Pathogens from Poultry

| Bacterial Species | Condition | MIC (μg/mL) | MBC (μg/mL) |

| Campylobacter jejuni | Microaerophilic | 1 | - |

| Pasteurella multocida | Aerobic | 1 | - |

| Escherichia coli | Aerobic | 1 - 4 | - |

| Escherichia coli | Anaerobic | 0.25 - 8 | 1 - 64 |

| Salmonella spp. | Anaerobic | 0.25 - 8 | 1 - 64 |

Data sourced from studies on pathogens collected in China.[1][2][4]

Table 3: In Vitro Antimicrobial Activity of this compound Against Pathogens from Fish

| Bacterial Species | Condition | MIC (μg/mL) | MBC (μg/mL) |

| Escherichia coli | Aerobic | 1 | 16 |

| Streptococcus spp. | Aerobic | 8 | - |

| Flavobacterium columnare | Aerobic | 1 | No cidal effect |

| Aeromonas spp. | Anaerobic | 0.25 - 8 | 1 - 64 |

| Vibrio fluvialis | Anaerobic | 0.25 - 8 | 1 - 64 |

| Yersinia ruckeri | Anaerobic | 0.25 - 8 | 1 - 64 |

Data sourced from studies on pathogens collected in China.[1][2]

Experimental Protocols

The determination of in vitro susceptibility of pathogenic bacteria to this compound should be conducted using standardized methodologies to ensure reproducibility and accuracy. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution tests.[5][6][7]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of this compound Stock Solution:

-

Accurately weigh a reference-grade powder of this compound.

-

Dissolve the powder in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.

-

Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentrations for the assay.

-

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test bacterium from a non-selective agar (B569324) plate after 18-24 hours of incubation.

-

Transfer the colonies to a tube of sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Assay Procedure:

-

Dispense 50 µL of the appropriate this compound dilution into each well of a 96-well microtiter plate.

-

Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

-

Seal the plate and incubate at the appropriate temperature (e.g., 35°C for most pathogens, or specialized temperatures for aquatic or fastidious bacteria) for 16-20 hours.[6] For anaerobic testing, incubate in an anaerobic environment.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

-

Subculturing:

-

Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

-

Plate the aliquot onto a non-selective agar medium (e.g., Mueller-Hinton Agar).

-

-

Incubation:

-

Incubate the agar plates under appropriate conditions for 18-24 hours.

-

-

MBC Determination:

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

-

Visualizations: Workflows and Mechanisms

Visual diagrams are essential for conceptualizing complex processes. The following have been generated using Graphviz to illustrate the experimental workflow for susceptibility testing and the proposed antibacterial mechanism of this compound.

The antibacterial action of this compound, like other quinoxaline (B1680401) 1,4-di-N-oxides, is initiated following its entry into the bacterial cell.[1][4] Inside the cell, particularly under anaerobic or hypoxic conditions, bacterial enzymes reduce the N-oxide groups of the this compound molecule.[2] This bioreductive activation process generates highly reactive oxygen species (ROS) and other free radicals.[1][2][4] The accumulation of these ROS induces significant oxidative stress, leading to widespread cellular damage.[8][9][10] Key targets of this oxidative damage include cellular DNA, where it causes strand breaks, and the bacterial cell wall and membrane, compromising their integrity.[1][4] This cascade of molecular damage ultimately results in the cessation of cellular functions and leads to bacterial cell death.

References

- 1. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development | MDPI [mdpi.com]

- 4. Frontiers | Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae [frontiersin.org]

- 5. VET01 | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]

- 6. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Reactive oxygen species induced oxidative damage to DNA, lipids, and proteins of antibiotic-resistant bacteria by plant-based silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

The Core Biological Activities of Quinoxaline-1,4-Dioxides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline-1,4-dioxides (QdNOs) are a class of heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Structurally characterized by a quinoxaline (B1680401) core with two N-oxide moieties, these compounds are notable for their bioreductive activation, a key feature that underpins their therapeutic potential.[1] This technical guide provides a comprehensive overview of the foundational biological activities of QdNOs, with a focus on their antibacterial, anticancer, antiprotozoal, and antifungal properties. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for researchers in the field.

Core Biological Activities and Mechanism of Action

The biological effects of quinoxaline-1,4-dioxides are diverse, ranging from antibacterial and antifungal to anticancer and antiprotozoal activities.[1][2] A unifying feature across these activities is the bioreductive metabolism of the N-oxide groups.[1] Under hypoxic (low oxygen) conditions, which are characteristic of many solid tumors and anaerobic or microaerophilic environments inhabited by pathogenic microorganisms, QdNOs can be enzymatically reduced by intracellular reductases, such as NADPH cytochrome P450 reductase.[1][3] This one-electron reduction generates highly reactive radical species.[1] These radicals can then participate in a futile cycle of reduction and oxidation, leading to the production of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals. The accumulation of ROS induces significant cellular damage, particularly to DNA, ultimately leading to cell death.[1][4][5] This hypoxia-selective activation makes QdNOs particularly attractive candidates for targeted therapies against tumors and anaerobic infections.[6]

Some studies also suggest that the mechanism of action of certain QdNO derivatives may involve the inhibition of specific enzymes, such as trypanothione (B104310) reductase in parasites.

Data Presentation: Quantitative Biological Activity

The following tables summarize the in vitro activities of various quinoxaline-1,4-dioxide derivatives against a range of bacterial, cancer, protozoan, and fungal species.

Table 1: Antibacterial Activity of Quinoxaline-1,4-Dioxide Derivatives (Minimum Inhibitory Concentration - MIC)

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Cyadox (CYA) | Clostridium perfringens CVCC1125 | 1 | [7] |

| Olaquindox (OLA) | Clostridium perfringens CVCC1125 | 1 | [7] |

| Cyadox (CYA) | Brachyspira hyodysenteriae B204 | 0.031 | [7] |

| Olaquindox (OLA) | Brachyspira hyodysenteriae B204 | 0.0625 | [7] |

| Quinoxaline Derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1 - 8 | [8] |

| 2-phenylsulfonyl-substituted derivatives 82a,b | Enterococcus faecalis, Enterococcus faecium | 0.4 - 1.9 | [2] |

| 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide hydrochloride (4) | Mycobacterium tuberculosis AlRa | 1.25 | [9] |

| Dioxidine (Reference) | Mycobacterium tuberculosis AlRa | >10 | [9] |

| 3-methyl-2-phenylthioquinoxaline 1,4-dioxides (3d,e,h-j) | Mycobacterium tuberculosis | 0.39 - 0.78 |

Table 2: Anticancer Activity of Quinoxaline-1,4-Dioxide Derivatives (IC50)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCBPQ) | T-84 (colon) | Potent cytotoxin | [6] |

| 2-benzoyl-3-phenylquinoxaline 1,4-dioxide (BPQ) | T-84 (colon) | Less cytotoxic | [6] |

| 2-acyl-3-methylquinoxaline 1,4-dioxide (AMQ) | T-84 (colon) | Less cytotoxic | [6] |

| Compound 10a | HepG2 (liver) | 0.9 µg/mL | [10] |

| Compound 9c | HepG2 (liver) | 1.9 µg/mL | [10] |

| Compound 8a | HepG2 (liver) | 2.9 µg/mL | [10] |

| Ester of quinoxaline-7-carboxylate 1,4-di-N-oxide (C15) | K-562 (leukemia) | 3.02 µg/mL | [11] |

| Quinoxaline derivative 12 | Human cancer cell lines | 0.19-0.51 | [12] |

Table 3: Antiprotozoal Activity of Quinoxaline-1,4-Dioxide Derivatives (IC50)

| Compound/Derivative | Protozoan Species | IC50 (nM) | Reference |

| n-butyl ester derivative (T-167) | Giardia lamblia | 25.53 | [13] |

| iso-butyl ester derivative (T-142) | Entamoeba histolytica | 9.20 | [13] |

| iso-butyl ester derivative (T-143) | Trichomonas vaginalis | 45.20 | [13] |

| 2-carbonitrile derivatives 89a, 89b | Plasmodium falciparum (chloroquine-resistant) | 5-6 µM | [2] |

Table 4: Antifungal Activity of Quinoxaline-1,4-Dioxide Derivatives (Minimum Inhibitory Concentration - MIC)

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| 2-chlorinated derivatives 83a,b | Candida spp. | 0.39 - 0.78 | [2] |

| Quinocetone | Microsporum canis | 8 | [2] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the broth microdilution method for determining the minimum inhibitory concentration (MIC) of quinoxaline-1,4-dioxides against bacterial strains.[1]

Materials:

-

Test quinoxaline-1,4-dioxide compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other appropriate broth medium

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL)

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate to achieve a range of final concentrations.[1]

-

Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[1]

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth medium only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[1][14]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test quinoxaline-1,4-dioxide compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1][14]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[14][15]

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[1][16]

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may be shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways and Mechanistic Visualizations

The biological activity of quinoxaline-1,4-dioxides is intrinsically linked to their bioreductive activation and the subsequent generation of reactive oxygen species (ROS), which trigger various cellular signaling pathways leading to cell death.

Caption: Bioreductive activation of quinoxaline-1,4-dioxides.

Under hypoxic conditions, intracellular reductases reduce the quinoxaline-1,4-dioxide prodrug to a reactive radical anion. This radical then reacts with molecular oxygen to generate ROS, leading to cellular damage.

Caption: ROS-induced signaling pathways leading to cell death.

The generated ROS can cause DNA damage and mitochondrial dysfunction, both of which can trigger apoptotic cell death. Additionally, ROS can inhibit the hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of angiogenesis, thereby contributing to the antitumor activity of QdNOs.[3][17][18]

Caption: General experimental workflow for the study of quinoxaline-1,4-dioxides.

This diagram outlines a typical workflow for the research and development of quinoxaline-1,4-dioxide-based therapeutic agents, from initial synthesis to in vivo evaluation.

Conclusion

Quinoxaline-1,4-dioxides represent a versatile and promising class of compounds with a wide array of biological activities. Their unique mechanism of action, centered on bioreductive activation in hypoxic environments, makes them particularly suited for the development of targeted therapies against cancer and various infectious diseases. This technical guide provides a foundational understanding of their biological activities, supported by quantitative data and detailed experimental protocols. The presented signaling pathways and experimental workflows offer a roadmap for further research and development in this exciting field of medicinal chemistry. Continued investigation into the structure-activity relationships, specific molecular targets, and in vivo efficacy of novel quinoxaline-1,4-dioxide derivatives holds the potential to yield new and effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Quinoxaline 1,4-Dioxide Activates DNA Repair Systems in Mycobacterium smegmatis: A Transcriptomic Study [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Quinoxaline 1,4-dioxides as anticancer and hypoxia-selective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New quinoxaline 1,4-di-N-oxides. Part 1: Hypoxia-selective cytotoxins and anticancer agents derived from quinoxaline 1,4-di-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ester of Quinoxaline-7-carboxylate 1,4-di-N-oxide as Apoptosis Inductors in K-562 Cell Line: An in vitro, QSAR and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Expanding the antiprotozoal activity and the mechanism of action of n-butyl and iso-butyl ester of quinoxaline-1,4-di-N-oxide derivatives against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. An in vitro and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. texaschildrens.org [texaschildrens.org]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Quinoxaline 1,4-dioxides: hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quinoxaline 1,4-dioxides are novel angiogenesis inhibitors that potentiate antitumor effects of ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Efficacy of Ciadox in Poultry Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciadox, a quinoxaline-1,4-dioxide derivative, is a synthetic antimicrobial agent with a demonstrated broad spectrum of activity against various bacterial pathogens relevant to the poultry industry. Its potential as a therapeutic and prophylactic agent for common poultry diseases warrants a comprehensive review of its in vivo efficacy. This technical guide provides an in-depth analysis of the available scientific literature on the use of this compound in experimental models of colibacillosis and necrotic enteritis in poultry. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the current state of knowledge and identifying areas for future investigation.

Colibacillosis

Avian colibacillosis, primarily caused by Avian Pathogenic Escherichia coli (APEC), is a major cause of economic losses in the poultry industry worldwide. The disease manifests in various forms, including respiratory tract infections, septicemia, and polyserositis. The in vivo efficacy of this compound against APEC has been investigated in experimental challenge models.

Experimental Protocol: Avian Colibacillosis Challenge Model

A standardized experimental model is crucial for evaluating the efficacy of antimicrobial agents against colibacillosis. The following protocol outlines a common methodology used in such studies.

Figure 1: Experimental workflow for an avian colibacillosis challenge model.

Quantitative Data on Efficacy

Published data on the in vivo efficacy of this compound in treating colibacillosis is limited. However, one study on the preventive effect of Cyadox in broilers challenged with Escherichia coli indicated its potential, although specific quantitative data on mortality and lesion scores were not available in the abstract. For context, a well-designed efficacy study would typically generate data as presented in the hypothetical table below.

| Treatment Group | Dosage | Mortality Rate (%) | Mean Airsacculitis Lesion Score | Mean Pericarditis/Perihepatitis Lesion Score | APEC Reisolation Rate (%) |

| Negative Control | No Challenge | 0 | 0.0 | 0.0 | 0 |

| Positive Control | Challenged, No Treatment | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Oxytetracycline | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Enrofloxacin | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Table 1: Hypothetical Data Structure for In Vivo Efficacy of this compound against Avian Colibacillosis. Actual data from published studies are needed to populate this table. |

Necrotic Enteritis

Necrotic enteritis, caused by Clostridium perfringens, is a significant enteric disease in broiler chickens, leading to sudden increases in mortality and reduced performance. The efficacy of this compound against this pathogen has been evaluated.

Experimental Protocol: Necrotic Enteritis Challenge Model

Inducing necrotic enteritis experimentally often requires predisposing factors to ensure consistent disease development. The following protocol describes a common approach.

Figure 2: Experimental workflow for a necrotic enteritis challenge model.

Quantitative Data on Efficacy

A study focusing on the pharmacokinetics and pharmacodynamics of Cyadox against C. perfringens in broilers provides valuable insights into its in vivo efficacy.[1]

| Parameter | Value |

| Minimum Inhibitory Concentration (MIC) against C. perfringens | 1-16 µg/mL |

| Proposed Therapeutic Dosage | 14.02 mg/kg body weight |

| Dosing Interval | Every 12 hours |

| Treatment Duration | 3-5 days |

| Reported Cure Rate (in model validation) | 85.71%[1] |

| Table 2: In Vivo Efficacy and Dosing Parameters of this compound against Necrotic Enteritis in Broilers.[1] |

Salmonellosis

Salmonella infections in poultry are a significant concern for both animal health and food safety. Common serovars affecting poultry include Salmonella Enteritidis and Salmonella Typhimurium. To date, a thorough search of the scientific literature has not yielded specific studies on the in vivo efficacy of this compound for the treatment or prevention of salmonellosis in poultry. Therefore, no experimental protocol or quantitative data for this specific application can be provided at this time.

Signaling Pathways and Mechanism of Action

The precise mechanism of action of quinoxaline-1,4-dioxides like this compound is not fully elucidated but is believed to involve the inhibition of bacterial DNA synthesis. Under anaerobic conditions, which are prevalent in the gut, these compounds are thought to be reduced, forming reactive intermediates that can damage bacterial DNA.

Figure 3: Postulated mechanism of action for this compound.

Conclusion

The available evidence suggests that this compound is a promising antimicrobial agent for the control of colibacillosis and necrotic enteritis in poultry. In vitro studies demonstrate its potent activity against key poultry pathogens, and an in vivo study on necrotic enteritis indicates a high cure rate with a defined dosage regimen.[1] However, there is a clear need for more comprehensive in vivo efficacy studies, particularly for colibacillosis, to provide detailed quantitative data on mortality, lesion scores, and bacterial clearance. Furthermore, research into the efficacy of this compound against Salmonella in poultry is a significant knowledge gap that warrants investigation. Future studies should focus on well-controlled experimental challenge models to fully elucidate the therapeutic potential of this compound in poultry medicine.

References

Initial Toxicity Screening of Ciadox in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciadox, a quinoxaline-1,4-dioxide derivative, has demonstrated potential as an antimicrobial agent in veterinary medicine. A thorough understanding of its toxicological profile is paramount for its safe and effective development and application. This technical guide provides a comprehensive overview of the initial toxicity screening of this compound in various animal models, consolidating findings from acute, sub-chronic, chronic, reproductive, and developmental toxicity studies. Where data for this compound is not available, information on its primary metabolites is presented. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the evaluation of this compound and related compounds. All quantitative data is summarized in structured tables, and detailed experimental protocols for key studies are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the methodologies and potential mechanisms of toxicity.

Acute Toxicity

Acute Toxicity of this compound Metabolites

A study was conducted to determine the acute toxicity of the primary metabolites of this compound: Cy1 (bidesoxy cyadox) and a mixture of Cy2 (N4-desoxycyadox) and Cy10 (N1-desoxycyadox), referred to as Cy-M.[1]

Experimental Protocol: Acute Oral Toxicity of this compound Metabolites

-

Test Animals: Rats and mice.[1]

-

Test Substance: Cy1 and Cy-M (mixture of Cy2 and Cy10).[1]

-

Administration: Oral gavage.[1]

-

Dosage: Up to 5000 mg/kg body weight for LD50 determination and up to 6000 mg/kg b.w./day for Maximum Tolerated Dose (MTD) determination.[1]

-

Observation Period: Not specified, but standard protocols are mentioned.[1]

-

Endpoints: Mortality (for LD50) and clinical signs of toxicity (for MTD).[1]

Data Presentation: Acute Toxicity of this compound Metabolites

| Test Substance | Animal Model | Endpoint | Result | Reference |

| Cy1, Cy-M | Rat | Oral LD50 | > 5000 mg/kg b.w. | [1] |

| Cy1, Cy-M | Rat | MTD | > 6000 mg/kg b.w./day | [1] |

| Cy1, Cy2, Cy10 | Mouse | MTD | > 6000 mg/kg b.w./day | [1] |

Repeated Dose Toxicity

Repeated dose toxicity studies are conducted to evaluate the adverse effects of a substance following prolonged or repeated exposure.

Sub-chronic Oral Toxicity in Wistar Rats

A 13-week study was conducted to investigate the potential sub-chronic toxicity of this compound in Wistar rats.

Experimental Protocol: 13-Week Sub-chronic Oral Toxicity in Wistar Rats

-

Test Animals: 15 male and 15 female Wistar rats per group.

-

Test Substance: this compound and Olaquindox (as a positive control).

-

Administration: Fed with diets containing the test substances.

-

Dosage Levels:

-

This compound: 0, 50, 150, or 2500 mg/kg of diet.

-

Olaquindox: 150 mg/kg of diet.

-

-

Study Duration: 13 weeks, with interim sacrifices at 30, 60, and 90 days.

-

Parameters Evaluated: Mortality, clinical signs, body weight, hematology, clinical chemistry, organ weights, and macroscopic/histopathological examinations.

Data Presentation: 13-Week Sub-chronic Oral Toxicity of this compound in Wistar Rats

| Parameter | 50 mg/kg this compound | 150 mg/kg this compound | 2500 mg/kg this compound | 150 mg/kg Olaquindox |

| Body Weight | No significant changes | No significant changes | Significantly lower than controls (both sexes) | Significantly lower than controls (females at weeks 3 & 4) |

| Histopathology | No significant changes | No significant changes | Swelling and fatty degeneration of hepatocytes and proximal renal tubular epithelial cells | Swelling and fatty degeneration of hepatocytes and proximal renal tubular epithelial cells |

| NOAEL | - | 150 mg/kg diet | - | - |

Chronic Oral Toxicity in Wistar Rats

A 78-week study was conducted to investigate the chronic toxicity of this compound in Wistar rats.[2]

Experimental Protocol: 78-Week Chronic Oral Toxicity in Wistar Rats

-

Test Animals: 30 Wistar rats per sex per group.[2]

-

Test Substance: this compound and Olaquindox (as a positive control).[2]

-

Administration: Fed with diets containing the test substances.[2]

-

Dosage Levels:

-

Study Duration: 78 weeks.[2]

-

Parameters Evaluated: Body weight, serum alkaline aminotransferase, relative organ weights (liver, kidney, brain, heart), and histopathology.[2]

Data Presentation: 78-Week Chronic Oral Toxicity of this compound in Wistar Rats

| Parameter | 100 mg/kg this compound | 400 mg/kg this compound | 2000 mg/kg this compound | 400 mg/kg Olaquindox | Reference |

| Body Weight | No significant changes | No significant changes | Significant decreases | Significant decreases | [2] |

| Relative Liver Weight | No significant changes | No significant changes | Significantly increased | Significantly increased | [2] |

| Relative Kidney Weight | No significant changes | No significant changes | Significantly increased | Significantly increased | [2] |

| Histopathology (Liver) | No significant changes | No significant changes | Proliferation of bile canaliculi | Proliferation of bile canaliculi | [2] |

| Histopathology (Kidney) | No significant changes | No significant changes | Swelling and fatty degeneration of proximal renal tubular epithelial cells | Swelling and fatty degeneration of proximal renal tubular epithelial cells | [2] |

| NOAEL | - | 400 mg/kg diet | - | - | [2] |

Genotoxicity

Genotoxicity assays are performed to detect compounds that can induce genetic damage. While specific genotoxicity data for this compound is limited, a battery of tests was conducted on its primary metabolites.

Genotoxicity of this compound Metabolites

The genotoxic potential of the primary metabolites of this compound (Cy1, Cy2, and Cy10) was evaluated using a standard battery of three in vitro tests.[1]

Experimental Protocol: Genotoxicity of this compound Metabolites

-

Bacterial Reverse Mutation Test (Ames Test): Standard protocol was followed.[1]

-

Mouse Bone Marrow Micronucleus Assay: Standard protocol was followed.[1]

-

In Vitro Clastogenicity Assay: Standard protocol was followed.[1]

Results: There was no evidence of genotoxic activity for any of the three metabolites in the bacterial reverse mutation test, the mouse bone marrow micronucleus assay, or the in vitro clastogenicity assay.[1]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies are designed to assess the potential adverse effects of a substance on sexual function, fertility, and development of the offspring.

Two-Generation Reproduction and Teratogenicity Study in Wistar Rats

A two-generation study was conducted to evaluate the reproductive and developmental toxicity of this compound in Wistar rats.

Experimental Protocol: Two-Generation Reproduction and Teratogenicity Study in Wistar Rats

-

Test Animals: Wistar rats (F0 generation).

-

Test Substance: this compound and Olaquindox (as a positive control).

-

Administration: Fed with diets containing the test substances.

-

Dosage Levels:

-

This compound: 0, 50, 150, and 2500 mg/kg of diet (approximately equivalent to 0, 5, 15, and 250 mg/kg b.w./day).

-

Olaquindox: 150 mg/kg of diet.

-

-

Study Design: F0 generation was fed the diets and mated to produce the F1a and F1b litters. The F1b generation was then raised on the same diets and mated to produce the F2a generation. Half of the pregnant dams from the F0 and F1b generations were subjected to caesarean section for teratogenic examination.

-

Parameters Evaluated: Body weights of dams and pups, fetal body and tail lengths, number of fetal resorptions, litter weights, number of viable fetuses, number of liveborn pups, reproductive organ pathology, and skeletal abnormalities.

Data Presentation: Two-Generation Reproduction and Teratogenicity Study of this compound in Wistar Rats

| Parameter | 50 mg/kg this compound | 150 mg/kg this compound | 2500 mg/kg this compound |

| F1b Pregnant Rat Body Weight | No significant changes | No significant changes | Decreased |

| F2a Pup Body Weight (Day 21) | No significant changes | No significant changes | Decreased |

| Fetal Resorptions | No significant changes | No significant changes | Increased significantly |

| Number of Liveborn Pups (F1a, F1b, F2a) | No significant changes | No significant changes | Decreased |

| Skeletal Abnormalities (F2a) | No significant changes | No significant changes | Increased incidence of cervical and lumbar ribs |

| NOAEL (Reproduction/Development) | - | 150 mg/kg diet (approx. 15 mg/kg b.w./day) | - |

Mechanism of Toxicity and Signaling Pathways

The toxicity of quinoxaline-1,4-dioxide derivatives, including this compound, is thought to be mediated, at least in part, through the induction of oxidative stress.

Proposed Mechanism of Toxicity

The N-oxide groups of the quinoxaline (B1680401) ring are believed to undergo metabolic reduction, leading to the generation of reactive oxygen species (ROS). This increase in ROS can overwhelm the cellular antioxidant defense mechanisms, resulting in oxidative stress. Oxidative stress can then lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to the observed toxicities in organs such as the liver and kidneys.

Visualizations

Experimental Workflow Diagrams

Caption: Experimental workflow for the 13-week sub-chronic oral toxicity study of this compound in Wistar rats.

Caption: Workflow of the two-generation reproductive and developmental toxicity study of this compound in Wistar rats.

Signaling Pathway Diagram

References

Methodological & Application

Determining the Susceptibility of Bacteria to Ciadox: A Detailed Protocol for Minimum Inhibitory Concentration (MIC) Assessment

For Immediate Release

This application note provides a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of Ciadox, a quinoxaline-1,4-dioxide antimicrobial agent. This document is intended for researchers, scientists, and drug development professionals engaged in antimicrobial susceptibility testing and the evaluation of novel therapeutic agents.

Introduction

This compound is a synthetic broad-spectrum antibacterial agent belonging to the quinoxaline-1,4-dioxide class. It is utilized in veterinary medicine to control and treat bacterial infections. The determination of the MIC is a fundamental quantitative measure of the in vitro activity of an antimicrobial agent against a specific bacterial strain. It represents the lowest concentration of the drug that inhibits the visible growth of the microorganism. Accurate MIC data is crucial for understanding the potency of an antimicrobial agent, monitoring the emergence of resistance, and establishing effective dosing regimens.

This document outlines the standardized broth microdilution method for determining the MIC of this compound, presents a summary of its activity against various veterinary pathogens, and illustrates its proposed mechanism of action.

Data Presentation: this compound MIC Values

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of bacterial pathogens of veterinary importance. The data is compiled from published research and presented as MIC50 (the concentration inhibiting 50% of isolates) and MIC90 (the concentration inhibiting 90% of isolates), where available.

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | - | - | - | 1 - 4[1] |

| Clostridium perfringens | 60 | 2[2] | 4[2] | 0.5 - 16[2][3] |

| Pasteurella multocida | - | - | - | 0.25 - 1[4][5] |

| Salmonella choleraesuis | - | - | - | - |

| Streptococcus spp. | - | - | - | 8[4][5] |

| Campylobacter jejuni | - | - | - | - |

| Flavobacterium columnare | - | - | - | 1 - 8[4][5] |

| Aeromonas spp. | - | - | - | 0.25 - 8[4][5] |

| Salmonella spp. | - | - | - | 0.25 - 8[4][5] |

| Proteus mirabilis | - | - | - | 0.25 - 8[4][5] |

| Vibrio fluvialis | - | - | - | 0.25 - 8[4][5] |

| Yersinia ruckeri | - | - | - | 0.25 - 8[4][5] |

| Erysipelothrix rhusiopathiae | - | - | - | - |

| Acinetobacter baumannii | - | - | - | 0.25 - 8[4][5] |

| Streptococcus agalactiae | - | - | - | 0.25 - 8[4][5] |

| Enterococcus spp. | - | - | - | 8 - 32[4][5] |

| Yersinia enterocolitica | - | - | - | 8 - 32[4][5] |

Experimental Protocol: Broth Microdilution Method for this compound MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution susceptibility testing.

1. Materials

-

This compound analytical standard

-

Appropriate solvent for this compound (e.g., Dimethyl sulfoxide (B87167) - DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains for testing (e.g., reference strains like Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213, and clinical isolates)

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or turbidimeter

-

Incubator (35 ± 2°C)

-

Micropipettes and sterile tips

-

Sterile reservoirs

2. Preparation of this compound Stock Solution

-

Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) by dissolving the analytical standard powder in a minimal amount of a suitable solvent (e.g., DMSO).[1]

-

Further dilute the stock solution in CAMHB to achieve the desired starting concentration for serial dilutions.

3. Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08-0.13).

-

Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the adjusted suspension.

4. Preparation of Microtiter Plates

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate, except for the first column.

-

Add 100 µL of the highest concentration of the this compound working solution to the wells of the first column.

-

Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard the final 50 µL from the tenth column. This will result in a range of this compound concentrations.

-

Column 11 will serve as the growth control (no this compound).

-

Column 12 will serve as the sterility control (no bacteria).

5. Inoculation and Incubation

-

Add 50 µL of the diluted bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

-

Do not add bacteria to the sterility control wells (column 12).

-

Seal the plates or cover with a lid to prevent evaporation.

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

6. Interpretation of Results

-

Following incubation, examine the plates for visible bacterial growth (turbidity). A reading mirror or a microplate reader can be used to facilitate observation.

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the test organism. This is observed as the first clear well in the dilution series.

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for MIC determination and the proposed mechanism of action of this compound.

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Caption: Proposed mechanism of action of this compound.

Mechanism of Action

This compound, as a member of the quinoxaline-1,4-dioxide class of antibiotics, is believed to exert its antibacterial effect through a bioreductive activation process.[2] Once inside the bacterial cell, the N-oxide groups of the quinoxaline (B1680401) ring are reduced by bacterial reductases. This reduction leads to the generation of reactive oxygen species (ROS).[5] The accumulation of these highly reactive molecules results in significant oxidative stress within the bacterium, causing damage to critical cellular components such as DNA, proteins, and lipids.[5] This widespread cellular damage ultimately disrupts essential physiological processes and leads to bacterial cell death. The antibacterial activity of this compound has been observed to be enhanced under anaerobic conditions.[1][4][5]

References

- 1. The Spectrum of Antimicrobial Activity of Cyadox against Pathogens Collected from Pigs, Chicken, and Fish in China - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Ciadox in Animal Feed using High-Performance Liquid Chromatography (HPLC)

Introduction

Ciadox is a quinoxaline (B1680401) derivative used as an antibacterial growth promoter in animal husbandry. Due to potential residues in animal-derived food products, regulatory bodies worldwide have set maximum residue limits (MRLs) for this compound in animal feed. Consequently, sensitive and reliable analytical methods are crucial for monitoring its presence to ensure feed safety and compliance with regulations.[1] This application note details a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of this compound in various animal feed matrices. The method is suitable for routine quality control and regulatory monitoring.

Principle

A representative sample of animal feed is first ground to ensure homogeneity. This compound is then extracted from the feed matrix using a suitable solvent mixture, such as methanol (B129727) and acetonitrile (B52724). The resulting extract undergoes a clean-up step using solid-phase extraction (SPE) to remove interfering substances.[2][3] The purified extract is then analyzed by reversed-phase HPLC with UV detection at the wavelength of maximum absorbance for this compound. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known concentration in a standard solution.

Apparatus and Reagents

-

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Diode Array Detector (DAD)

-

Analytical balance

-

Grinder or mill

-

Centrifuge

-

Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Alumina N or Oasis HLB)[1][3]

-

Vortex mixer

-

Syringe filters (0.45 µm)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

-

Reagents:

-

This compound reference standard (purity ≥ 98%)

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

HPLC grade water

-

Formic acid (or other suitable buffer components)

-

All other chemicals should be of analytical grade.

-

Experimental Protocols

Standard Solution Preparation

-

Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask. This solution should be stored at 4°C and protected from light.

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

Sample Preparation

-

Homogenization: Grind a representative portion of the animal feed sample to a fine powder (e.g., to pass through a 1 mm sieve).

-

Extraction:

-

Weigh 5 g of the homogenized feed sample into a 50 mL centrifuge tube.

-

Add 20 mL of extraction solvent (e.g., methanol:acetonitrile, 1:1 v/v).[2]

-

Vortex for 1 minute and then shake for 30 minutes on a mechanical shaker.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully decant the supernatant into a clean tube.

-

-

Solid-Phase Extraction (SPE) Clean-up:

-

Condition an Alumina N SPE cartridge by passing 5 mL of methanol followed by 5 mL of the extraction solvent.[3]

-

Load 5 mL of the supernatant from the extraction step onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of a suitable solvent to remove interferences (e.g., 5% methanol in water).

-

Elute the this compound with 5 mL of a stronger solvent (e.g., 80% methanol in water).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase.

-

Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.

-

HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid). A typical starting condition could be Acetonitrile:Water (30:70, v/v).

-

Flow Rate: 1.0 mL/min[3]

-

Injection Volume: 20 µL[3]

-

Column Temperature: 30°C

-

Detector: UV/DAD detector set at the wavelength of maximum absorbance for this compound (e.g., ~365 nm).[2]

Calibration and Quantification

-

Inject the working standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample solution into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

The concentration of this compound in the original feed sample (mg/kg) can be calculated using the following formula:

This compound (mg/kg) = (C x V x D) / W

Where:

-

C = Concentration of this compound in the final sample solution (µg/mL) from the calibration curve

-

V = Final volume of the reconstituted sample (mL)

-

D = Dilution factor (if any)

-

W = Weight of the feed sample taken for extraction (g)

Data Presentation

The performance of the described HPLC method is summarized in the table below. These values are indicative and may vary depending on the specific instrumentation and matrix.

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.995 | [3] |

| Limit of Detection (LOD) | 0.02 - 0.05 mg/kg | [1][3] |

| Limit of Quantification (LOQ) | 0.05 - 0.10 mg/kg | [1] |

| Recovery | 74.1 - 111% | [1] |

| Precision (RSDr) | < 15% | [1] |

Experimental Workflow Diagram

Caption: Experimental workflow for the quantification of this compound in animal feed by HPLC.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantification of this compound in animal feed. The sample preparation procedure, involving solvent extraction and solid-phase extraction clean-up, effectively removes matrix interferences, ensuring accurate and precise results. The method is suitable for routine analysis in a quality control or regulatory laboratory setting. For higher sensitivity and confirmatory analysis, coupling the liquid chromatography system to a mass spectrometer (LC-MS/MS) is recommended.[1]

References

Application Notes and Protocols for UPLC-MS/MS Analysis of Ciadox Residues in Tissue Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciadox is a quinoxaline (B1680401) antibiotic that has been used in veterinary medicine to promote growth and prevent diseases in livestock.[1] The presence of drug residues in edible animal tissues is a significant concern for food safety and human health, necessitating robust and sensitive analytical methods for their monitoring.[2][3] Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful and widely accepted technique for the analysis of veterinary drug residues in various food matrices due to its high sensitivity, selectivity, and speed.[4][5][6][7][8]

These application notes provide a comprehensive protocol for the determination of this compound residues in different animal tissues, including muscle, liver, and kidney. The methodology covers sample preparation, UPLC-MS/MS analysis, and data interpretation, and is designed to meet the stringent requirements of regulatory bodies for monitoring maximum residue limits (MRLs).

Quantitative Data Summary

The following tables summarize the Maximum Residue Limits (MRLs) for this compound in cattle tissues and the performance characteristics of a UPLC-MS/MS method for the analysis of quinoxaline antibiotics, including this compound.

Table 1: Maximum Residue Limits (MRLs) for this compound in Cattle Tissues

| Species | Tissue | MRL (µg/kg) |

| Cattle | Muscle | 200 |

| Cattle | Liver | 600 |

| Cattle | Kidney | 1200 |

Source: Adapted from CAC MRL data.[9]

Table 2: Performance Data of a UPLC-MS/MS Method for Quinoxaline Antibiotics (including this compound) in Penaeus vannamei

| Parameter | Value |

| Linearity Range | 2.5 - 50 µg/L |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 - 0.9 µg/kg |

| Recoveries | 80.2% - 94.0% |

| Relative Standard Deviations (RSDs) | 1.7% - 8.4% |

Source: Adapted from a study on the determination of quinoxaline antibiotic residues.[1]

Experimental Protocols

Sample Preparation

A generic and effective sample preparation protocol is crucial for the accurate analysis of this compound residues in tissue samples. This protocol involves homogenization, extraction, and purification steps to remove interfering matrix components.

Materials and Reagents:

-

Centrifuge

-

Vortex mixer

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

n-Hexane, HPLC grade

-

Ultrapure water

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or PRiME HLB)[5][12]

Protocol:

-

Homogenization: Weigh 2.0 g of the tissue sample (muscle, liver, or kidney) into a 50 mL centrifuge tube.[5] Add a suitable buffer or water and homogenize the sample until a uniform consistency is achieved.[10][11]

-

Extraction: Add 10 mL of acidified acetonitrile (e.g., 0.1-0.2% formic acid in acetonitrile) to the homogenized sample.[1][5][12]

-

Vortex the mixture vigorously for 1 minute and then shake on a mechanical shaker for 30 minutes.[5][12]

-

Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes to precipitate proteins and separate the supernatant.[5][13]

-

Liquid-Liquid Cleanup (Optional): Transfer the supernatant to a new tube. For fatty tissues, a defatting step with n-hexane can be performed. Add an equal volume of n-hexane, vortex, and centrifuge. Discard the upper n-hexane layer.[1]

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant onto the conditioned cartridge.[5]

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte of interest with a suitable solvent.

-

-

Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 0.5 mL) of the initial mobile phase.[5]

-

Filter the final extract through a 0.22 µm syringe filter before UPLC-MS/MS analysis.[1]

UPLC-MS/MS Analysis

Instrumentation:

-

UPLC system coupled with a triple quadrupole mass spectrometer (MS/MS)[4][7]

-

Electrospray ionization (ESI) source

UPLC Conditions:

-

Column: ACQUITY UPLC BEH C18 (e.g., 50 x 2.1 mm, 1.7 µm) or equivalent[1]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, and then returning to initial conditions for column re-equilibration.[1]

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. At least two transitions are typically monitored for confirmation.

-

Source Parameters: Optimize capillary voltage, desolvation temperature, and gas flows for maximum signal intensity.

Visualizations

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. mdpi.com [mdpi.com]

- 3. Chemical Residues in Animal Source Foods and Animal Fiber - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 4. lcms.cz [lcms.cz]

- 5. Screening and Analysis of Multiclass Veterinary Drug Residues in Animal Source Foods using UPLC-Q-Exactive Orbitrap/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. lcms.labrulez.com [lcms.labrulez.com]

- 8. waters.com [waters.com]

- 9. fao.org [fao.org]

- 10. researchgate.net [researchgate.net]

- 11. charnwooddiscovery.com [charnwooddiscovery.com]

- 12. waters.com [waters.com]

- 13. fstjournal.com.br [fstjournal.com.br]

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Ciadox

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciadox is a novel synthetic antimicrobial agent belonging to the quinoxaline-di-N-oxide class of compounds. These compounds are known for their broad-spectrum antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. This document provides detailed application notes and standardized protocols for determining the in vitro antibacterial susceptibility of microorganisms to this compound. The primary methods covered are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion method for qualitative susceptibility assessment.[1][2][3] Adherence to these protocols is crucial for obtaining reliable and reproducible data, which is essential for the evaluation of new antimicrobial agents.[2]

Principle of Antibacterial Susceptibility Testing

In vitro antimicrobial susceptibility testing (AST) is a fundamental procedure in microbiology to determine the effectiveness of an antimicrobial agent against a specific microorganism.[1][4] The goal is to predict the likely therapeutic outcome of treating an infection with that agent.[1] The two most widely used methods are:

-

Dilution Methods (Broth and Agar): These methods are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6][7] The broth microdilution method, which uses a 96-well microtiter plate, is a common and efficient way to determine MIC values.[2][7]

-

Diffusion Methods (Disk Diffusion): This method involves placing a paper disk impregnated with a specific concentration of the antimicrobial agent onto an agar (B569324) plate that has been inoculated with the test microorganism. The agent diffuses into the agar, creating a concentration gradient. The susceptibility of the organism is determined by measuring the diameter of the zone of growth inhibition around the disk.[2][3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol describes the determination of the MIC of this compound using the broth microdilution method in 96-well microtiter plates, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound analytical standard

-

Sterile 96-well flat-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., ATCC quality control strains and clinical isolates)

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

McFarland turbidity standards (0.5 standard)

-

Spectrophotometer or densitometer

-

Multichannel pipette

-

Incubator (35°C ± 2°C)

-

Resazurin (B115843) sodium salt solution (optional, for viability indication)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water) at a concentration of 10 mg/mL.

-

Further dilute the stock solution in CAMHB to achieve a starting concentration for the serial dilutions.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

-

Transfer the colonies to a tube containing 5 mL of sterile saline or CAMHB.

-

Vortex the suspension to ensure it is homogenous.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]

-

Within 15 minutes of preparation, dilute the adjusted inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL. The final inoculum in the wells will be approximately 5 x 10⁵ CFU/mL.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the starting this compound solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no drug), and well 12 will serve as the sterility control (no bacteria).

-

-

Inoculation of the Microtiter Plate:

-

Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

-

-

Reading the Results:

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.[5][6] This can be determined by visual inspection or by using a microplate reader.

-